2-Phenoxypropanol

Description

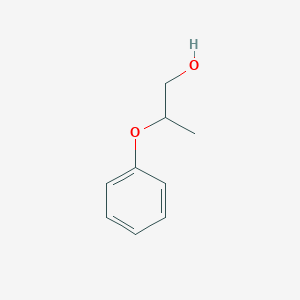

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJHHQNEBFCTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029665 | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4169-04-4 | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4169-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004169044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716K0675WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 2-Phenoxypropanol

Introduction

This compound, also known as propylene glycol phenyl ether, is a versatile organic compound with applications ranging from a solvent and preservative in cosmetics to an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure consists of a phenyl group attached to a propanol backbone via an ether linkage. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in research and development.

Synthesis of this compound

The most common industrial synthesis of this compound involves the reaction of phenol with propylene oxide.[2] This reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the less sterically hindered carbon of the propylene oxide ring in a ring-opening reaction.

A general chemical equation for this synthesis is:

C₆H₅OH + C₃H₆O → C₉H₁₂O₂

This reaction can be catalyzed by various bases, including organophosphorus compounds, to achieve high selectivity.[3] The reaction temperature is typically maintained between 100-140°C.[3]

An alternative, greener synthesis route involves the reaction of phenol with propylene carbonate. This method avoids the use of the highly reactive and hazardous propylene oxide.[4]

Experimental Protocol: Synthesis from Phenol and Propylene Oxide

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Phenol

-

Propylene oxide

-

Organophosphorus catalyst (e.g., triisopropylphosphine)[3]

-

Anhydrous toluene (solvent)

-

Sodium hydroxide solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Reaction flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve phenol and the organophosphorus catalyst in anhydrous toluene.[3]

-

Heat the mixture to the desired reaction temperature (e.g., 120°C).[3]

-

Slowly add propylene oxide to the reaction mixture using a dropping funnel over a period of 1-2 hours.[3]

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for 5-13 hours, monitoring the reaction progress by a suitable technique like TLC or GC.[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the methoxy carbon, the hydroxymethyl carbon, and the methyl carbon.[5]

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify the chemical shifts, coupling constants, and integration values.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the alcohol, the C-O-C stretch of the ether, and the C-H and C=C vibrations of the aromatic ring.[5][6]

Experimental Protocol: FTIR Spectroscopy

-

Obtain a background spectrum of the empty sample holder (e.g., KBr plates for a liquid sample).

-

Place a small drop of the purified this compound between two KBr plates to form a thin film.

-

Acquire the IR spectrum of the sample.

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (152.19 g/mol ).[5][7] The fragmentation pattern can further help in confirming the structure.

Experimental Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).[8]

-

Inject the solution into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

The sample will be separated based on its boiling point in the GC column and then ionized and fragmented in the mass spectrometer.

-

Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragments.

Chromatographic Characterization

1. Gas Chromatography (GC)

GC is a widely used technique to assess the purity of volatile compounds like this compound.[9] A pure sample should ideally show a single peak in the chromatogram.

Experimental Protocol: Gas Chromatography

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Inject the solution into the gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polar capillary column).

-

Run the analysis under optimized temperature programming.

-

The purity can be determined by the area percentage of the main peak in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity assessment, especially for less volatile or thermally labile compounds.[10][11]

Experimental Protocol: HPLC Analysis

-

Prepare a solution of the sample in the mobile phase.[8]

-

Filter the sample through a 0.45 µm syringe filter before injection.[8]

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).[8]

-

Elute the sample with an appropriate mobile phase (e.g., a mixture of acetonitrile and water) and monitor the effluent with a UV detector.[10][11][12]

-

Purity is determined by the area percentage of the main peak.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [10][13] |

| Molecular Weight | 152.19 g/mol | [5][10] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~1.06 g/cm³ @ 20°C | [1] |

| Flash Point | ~120°C | [1] |

| pH | 7-8 | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Characteristic Value | Reference |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Aromatic (6.8-7.3 ppm), -CH- (4.3-4.5 ppm), -CH₂- (3.6-3.8 ppm), -CH₃ (1.2-1.4 ppm) | [14] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic (114-158 ppm), -C(O)- (75-77 ppm), -CH₂- (67-69 ppm), -CH₃ (16-18 ppm) | [5] |

| FTIR (neat) | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1600, 1500 (C=C stretch), ~1240 (C-O-C stretch) | [5][6] |

| GC-MS (EI) | m/z | 152 (M⁺), 94, 77, 57, 45, 43 | [5][7][15] |

Table 3: Chromatographic Data for this compound

| Technique | Column | Mobile Phase/Carrier Gas | Typical Retention Time | Reference |

| GC | Standard non-polar | Helium/Nitrogen | Dependent on column and temperature program | [9] |

| HPLC | Reverse-phase C18 | Acetonitrile/Water | Dependent on column and mobile phase composition | [8][10][11] |

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. Phenoxypropanol Manufacturers, Suppliers & Exporters in India [tristarintermediates.org]

- 2. 1-Phenoxy-2-propanol | 770-35-4 [chemicalbook.com]

- 3. CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents [patents.google.com]

- 4. pleiades.online [pleiades.online]

- 5. 2-Phenoxy-1-propanol | C9H12O2 | CID 20129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propanol, 2-phenoxy- [webbook.nist.gov]

- 7. 1-Propanol, 2-phenoxy- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Phenoxy-1-propanol | SIELC Technologies [sielc.com]

- 11. Separation of 2-Phenoxy-1-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 1-Phenoxy-2-propanol | SIELC Technologies [sielc.com]

- 13. Page loading... [guidechem.com]

- 14. 1-Phenoxy-2-propanol(770-35-4) 1H NMR spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, a member of the glycol ether family, is a versatile organic compound with applications spanning various industries, from cosmetics and personal care products to coatings and pharmaceuticals.[1][2][3] Its utility is largely dictated by its specific physicochemical properties, which influence its behavior as a solvent, preservative, and coalescing agent.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, presenting quantitative data, outlining general experimental methodologies, and illustrating its chemical synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for formulation, safety assessment, and application development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various technical sources. It is important to note that commercial products can be a mixture of isomers, primarily 1-phenoxy-2-propanol and 2-phenoxy-1-propanol, which may lead to slight variations in reported values.[4]

| Property | Value | References |

| Molecular Formula | C₉H₁₂O₂ | [5][6] |

| Molecular Weight | 152.19 g/mol | [5][7] |

| CAS Registry Number | 4169-04-4 | [5][6][8] |

| Appearance | Clear, colorless to slightly pale yellow liquid | [1][2][9] |

| Odor | Nearly odorless or mild floral odor | [1][2][10] |

| Boiling Point | 241.2 °C to 244 °C at 760 mmHg | [3][8][9][10] |

| Melting/Freezing Point | 11 °C to 11.4 °C | [3][10][11] |

| Density / Specific Gravity | 1.06 to 1.07 g/cm³ at 20°C | [1][2][9][11] |

| Solubility in Water | 15.1 g/L to 198 g/L at 20°C | [10][11][12] |

| Vapor Pressure | <0.01 mmHg to 0.02 mmHg at 20-25°C | [3][10][13] |

| Vapor Density | 5.27 (Air = 1) | [10][13] |

| Flash Point | 51°C to 124°C (closed cup) | [8][12][14] |

| Refractive Index | 1.517 to 1.523 at 20°C | [6][11][12] |

| LogP (Octanol-Water Partition Coefficient) | 1.41 to 1.50 | [10][11] |

Experimental Protocols

While the cited sources provide extensive experimental data, they do not detail the specific protocols used for their determination. The following are generalized methodologies typically employed in the measurement of the key physicochemical properties listed above. These descriptions are based on standard laboratory practices and established guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

1. Determination of Boiling Point: The boiling point is commonly determined using methods outlined in OECD Guideline 103. A common laboratory technique involves distillation, where the liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded. Ebulliometers are specialized instruments that can also be used for precise measurements.

2. Determination of Melting Point: For substances that are solid at room temperature or have a distinct freezing point, OECD Guideline 102 is often followed. The capillary method is frequently used, where a small sample in a capillary tube is heated, and the temperature range over which the substance melts is observed. Differential Scanning Calorimetry (DSC) is another advanced technique that can be used to determine the melting point with high accuracy by measuring the heat flow to the sample as a function of temperature.

3. Measurement of Density: Density is typically measured using a pycnometer or a digital density meter, following procedures similar to those in OECD Guideline 109. The mass of a known volume of the substance is determined at a specific temperature, usually 20°C, allowing for the calculation of density.

4. Assessment of Water Solubility: The flask method, as described in OECD Guideline 105, is a standard protocol for determining water solubility. The substance is mixed with water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then measured using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

5. Flash Point Measurement: The flash point is determined using either a closed-cup or open-cup apparatus, following standards like ASTM D93 (Pensky-Martens closed-cup method) or ASTM D92 (Cleveland open-cup method). The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors ignite.

6. Refractive Index Determination: A refractometer is used to measure the refractive index of a liquid, which is a dimensionless number that describes how fast light travels through the material. The measurement is typically performed at a standard temperature, such as 20°C, using a specific wavelength of light (usually the sodium D-line, 589 nm).

Chemical Synthesis Workflow

This compound is commercially synthesized through the reaction of phenol with propylene oxide.[1][15] This reaction is an example of an etherification process. The workflow can be visualized as follows:

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for formulation and development, while the generalized experimental protocols provide insight into the basis of these measurements. The visualization of the synthesis workflow further aids in understanding the origin of this compound. For professionals in research and drug development, this information is critical for leveraging the unique characteristics of this compound in various scientific and commercial applications.

References

- 1. PHENOXYPROPANOL - Ataman Kimya [atamanchemicals.com]

- 2. Phenoxypropanol Manufacturers, Suppliers & Exporters in India [tristarintermediates.org]

- 3. atamankimya.com [atamankimya.com]

- 4. echemi.com [echemi.com]

- 5. 2-Phenoxy-1-propanol | C9H12O2 | CID 20129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:4169-04-4 | Chemsrc [chemsrc.com]

- 7. matangiindustries.com [matangiindustries.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2R)-1-phenoxypropan-2-ol [chembk.com]

- 12. 1-フェノキシ-2-プロパノール ≥93% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. 2-Propanol, 1-phenoxy- - ChemInfo Public [recherche.chemikalieninfo.de]

- 15. 1-PHENOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]

Spectroscopic Profile of 2-Phenoxypropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxypropanol, a significant chemical intermediate in various industrial applications. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.32 - 7.25 | m | 2H | Ar-H (meta) |

| 6.98 - 6.88 | m | 3H | Ar-H (ortho, para) |

| 4.45 | m | 1H | O-CH |

| 3.75 | dd | 1H | O-CH₂ |

| 3.65 | dd | 1H | O-CH₂ |

| 2.15 | s | 1H | OH |

| 1.25 | d | 3H | CH₃ |

1.1.2. ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 158.5 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-C (CH, meta) |

| 121.2 | Ar-C (CH, para) |

| 116.2 | Ar-C (CH, ortho) |

| 75.8 | O-CH |

| 69.5 | O-CH₂ |

| 16.8 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch |

| 3065, 3040 | Medium | C-H stretch (aromatic) |

| 2970, 2930, 2875 | Medium | C-H stretch (aliphatic) |

| 1600, 1500 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O-C stretch (asymmetric) |

| 1040 | Strong | C-O stretch (alcohol) |

| 750, 690 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₃H₇O]⁺ |

| 94 | 80 | [C₆H₅OH]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 45 | 60 | [C₂H₅O]⁺ |

| 43 | 50 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 12 ppm.

-

Acquisition Time : 4 seconds.

-

Relaxation Delay : 1 second.

-

Number of Scans : 16.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : 240 ppm.

-

Acquisition Time : 1.5 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024.

-

-

Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

-

Sample Preparation : A small drop of neat this compound was placed directly onto the ATR crystal.

-

Data Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 32.

-

Background : A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

-

-

Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Sample Preparation : A dilute solution of this compound (1 mg/mL) was prepared in dichloromethane.

-

GC Conditions :

-

Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature : 250 °C.

-

Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Injection Volume : 1 µL (splitless injection).

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : m/z 40 - 400.

-

Scan Speed : 1000 amu/s.

-

-

Data Processing : The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Solubility Profile of 2-Phenoxypropanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, also known as propylene glycol phenyl ether, is a versatile organic solvent and chemical intermediate with the chemical formula C₉H₁₂O₂. It is a colorless liquid with a faint floral odor and is utilized across various industries, including pharmaceuticals, cosmetics, coatings, and cleaning agents.[1][2] Its utility is often dictated by its solvency characteristics. This technical guide provides an in-depth overview of the solubility of this compound in a range of organic solvents, offering a valuable resource for formulation scientists, chemists, and researchers.

While this compound is widely cited as being soluble in or miscible with most organic solvents, specific quantitative data is not extensively available in publicly accessible literature.[3][4] This guide compiles the available qualitative and quantitative solubility information and presents a generalized experimental protocol for its determination.

Core Data: Solubility of this compound

The following table summarizes the known solubility data for this compound. It is important to note that there are some discrepancies in the reported values for water solubility, which may be attributed to different experimental conditions or the presence of isomers (1-phenoxy-2-propanol and 2-phenoxy-1-propanol).[3]

| Solvent | Chemical Class | Temperature (°C) | Solubility | Observations |

| Water | Protic Solvent | 20 | 11 g/L | - |

| Water | Protic Solvent | 20 | 15.1 g/L[5][6] | - |

| Water | Protic Solvent | 20 | 198 g/L[7] | - |

| Water | Protic Solvent | Not Specified | 10,000 mg/L[3] | - |

| Alcohols (e.g., Ethanol, Methanol) | Protic Solvent | Not Specified | Soluble/Miscible[1][8] | The hydroxyl group of this compound can form hydrogen bonds with alcohol solvents, promoting miscibility. |

| Ethers (e.g., Diethyl Ether) | Ethereal Solvent | Not Specified | Soluble/Miscible | As a glycol ether, it shares structural similarities with ether solvents, leading to good miscibility. |

| Ketones (e.g., Acetone) | Polar Aprotic Solvent | Not Specified | Soluble/Miscible | The polar nature of ketones allows for favorable interactions with the ether and hydroxyl moieties of this compound. |

| Esters (e.g., Ethyl Acetate) | Polar Aprotic Solvent | Not Specified | Soluble/Miscible | Generally good solubility is expected due to the polarity of the ester group. |

| Aromatic Hydrocarbons (e.g., Toluene) | Nonpolar Solvent | Not Specified | Soluble/Miscible | The phenyl group in this compound contributes to its miscibility with aromatic solvents. |

| Oils | Nonpolar Solvent | Not Specified | Soluble[9] | The presence of the non-polar phenyl and propyl groups contributes to its solubility in oils.[9] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Prepare several such vials for replicate measurements.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be established through preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Accurately weigh or measure the volume of the aliquot.

-

Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument such as a GC-FID or a spectrophotometer.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100g of solvent, mol/L, or mole fraction.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and a logical workflow for the synthesis of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. mytechchemicals.com [mytechchemicals.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Decomposition of 2-Phenoxypropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of 2-phenoxypropanol (also known as propylene glycol phenyl ether). Due to a lack of specific experimental data in the current scientific literature on this compound, this guide synthesizes information from studies on structurally similar molecules, including aryl ethers, glycol ethers, and propylene glycol. The guide outlines expected decomposition pathways, potential thermal degradation products, and general experimental protocols for analysis. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound and related compounds, enabling them to anticipate its thermal stability and decomposition characteristics.

Introduction

This compound is a glycol ether utilized in various industrial and pharmaceutical applications for its solvent properties.[1][2][3] Understanding its thermal stability and decomposition behavior is critical for ensuring safety, predicting degradation pathways, and maintaining product integrity during manufacturing, storage, and formulation. When subjected to elevated temperatures, organic molecules like this compound undergo thermal decomposition, breaking down into smaller, often more volatile and reactive, chemical species.

This guide will explore the predicted thermal decomposition of this compound by examining the known thermal behavior of its constituent chemical moieties: the aryl ether group and the secondary alcohol on a propylene chain.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a combination of pathways characteristic of aryl ethers and secondary alcohols. The primary reaction pathways are likely to involve free-radical mechanisms, particularly the cleavage of the ether bond and reactions involving the hydroxyl group.

A logical workflow for predicting the primary decomposition products is outlined below:

Caption: Predicted logical workflow for the thermal decomposition of this compound.

Aryl Ether Bond Cleavage

The pyrolysis of aryl ethers, such as the phenethyl phenyl ether, often proceeds via free-radical pathways involving the cleavage of the C-O ether linkage.[6] This is a likely primary decomposition route for this compound at elevated temperatures. The initiation step would be the homolytic cleavage of the C-O bond, yielding a phenoxy radical and a 2-propoxy radical. These highly reactive radicals would then undergo further reactions, such as hydrogen abstraction and rearrangement, to form more stable products.

Caption: Hypothetical pathway of aryl ether bond cleavage in this compound.

Dehydration of the Secondary Alcohol

The thermal decomposition of alcohols often involves dehydration, the elimination of a water molecule. For 2-propanol, dehydration is a significant pathway at high temperatures, leading to the formation of propene.[7] Similarly, propylene glycol undergoes dehydration to form propylene oxide, which can then isomerize to propanal and acetone.[8] It is plausible that this compound could undergo a similar dehydration reaction to form an unsaturated ether, which would be susceptible to further decomposition.

Potential Thermal Decomposition Products

Based on the decomposition of analogous compounds, a range of products can be anticipated from the thermal degradation of this compound. These are summarized in the table below.

| Product Class | Specific Examples | Likely Origin |

| Phenols | Phenol | Aryl ether bond cleavage |

| Aldehydes | Acetaldehyde, Propanal, Formaldehyde | Decomposition of the propylene glycol moiety[8] |

| Ketones | Acetone | Decomposition of the propylene glycol moiety[8] |

| Organic Acids | Formic acid, Acetic acid | Oxidation of aldehydes (if oxygen is present)[9] |

| Alkenes | Propylene | Decomposition of the propanol side chain |

| Other Glycols | Propylene glycol | Cleavage of the ether bond |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) is a primary technique.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can be used to determine the decomposition temperature and to study the kinetics of thermal degradation.

General TGA Protocol (based on ASTM E2550): [4]

-

Sample Preparation: A small, representative liquid sample (typically 5-20 mg) is carefully weighed and placed into an appropriate sample pan (e.g., alumina or platinum). For a volatile liquid like this compound, a sealed pan with a pinhole lid may be used to control evaporation.[4]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.

-

Heating Program: A linear heating rate is applied to the sample. A common heating rate for initial screening is 10-20 °C/min. The temperature range should span from ambient to a temperature beyond the expected final decomposition point (e.g., 25 °C to 600 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Interpretation: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset decomposition temperature is determined from this curve, often with the aid of the derivative curve (DTG), which shows the rate of mass loss. The onset temperature is typically identified as the point where a significant deviation from the baseline mass begins.[4]

Below is a diagram illustrating the general workflow for TGA.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

To identify the specific decomposition products, Py-GC/MS is an invaluable technique. In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a predictive understanding of its behavior can be formulated based on the known thermal degradation of its constituent functional groups and related molecules. The primary decomposition pathways are expected to involve free-radical cleavage of the aryl ether bond and dehydration of the secondary alcohol. This leads to the formation of phenol, propylene-derived species, and subsequently smaller aldehydes and ketones. For professionals in research and drug development, it is crucial to recognize the potential for thermal degradation and to employ analytical techniques such as TGA and Py-GC/MS to characterize the thermal stability and decomposition products of this compound in their specific formulations and applications. This proactive approach is essential for ensuring product quality, safety, and stability.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. princeton.edu [princeton.edu]

- 4. benchchem.com [benchchem.com]

- 5. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nva.sikt.no [nva.sikt.no]

- 8. espublisher.com [espublisher.com]

- 9. projekter.aau.dk [projekter.aau.dk]

2-phenoxypropanol CAS number and molecular weight

An In-depth Guide for Researchers and Drug Development Professionals

This document provides core technical data for 2-phenoxypropanol, a compound relevant in various chemical and pharmaceutical research contexts. The information is presented to support laboratory and development activities.

Chemical Identification and Properties

This compound, also known as Propylene Glycol 2-Monophenyl Ether, is a chemical compound with the molecular formula C₉H₁₂O₂.[1][2] It is recognized for its use in various industrial and chemical synthesis applications.

Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Registry Number | 4169-04-4 | [1][2][3][4][5] |

| Molecular Weight | 152.19 g/mol | [1][5] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

Logical Data Relationship

The following diagram illustrates the direct relationship between the chemical compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

This document serves as a summary of key identifiers. For detailed experimental protocols regarding the determination of physical and chemical properties, researchers should refer to standard analytical methodologies such as those outlined by the National Institute of Standards and Technology (NIST) or in comprehensive chemical databases like PubChem. Mass spectrometry and gas chromatography are commonly employed techniques for its characterization.[2]

References

- 1. 2-Phenoxy-1-propanol | C9H12O2 | CID 20129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanol, 2-phenoxy- [webbook.nist.gov]

- 3. This compound | CAS#:4169-04-4 | Chemsrc [chemsrc.com]

- 4. This compound | 4169-04-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to 2-Phenoxypropanol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanol, a versatile glycol ether, has found extensive application across various industries, from coatings and inks to cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, and synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes. While often referred to generically as this compound, the commercial product is typically a mixture of two isomers: 1-phenoxy-2-propanol and 2-phenoxy-1-propanol, with the former being the predominant component. This guide will focus on the synthesis and properties of this isomeric mixture, with a particular emphasis on the primary isomer, 1-phenoxy-2-propanol.

Historical Perspective and Discovery

Physicochemical Properties

This compound is a clear, colorless liquid with a mild aromatic odor. It is characterized by its high boiling point, low vapor pressure, and good solvency for a wide range of resins and dyes. These properties have made it a valuable component in numerous formulations.

Table 1: Physical and Chemical Properties of 1-Phenoxy-2-propanol

| Property | Value | Reference |

| CAS Number | 770-35-4 | |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Boiling Point | 243 °C (lit.) | |

| Density | 1.064 g/mL at 20 °C (lit.) | |

| Refractive Index | n20/D 1.523 (lit.) | |

| Solubility in Water | 198 g/L at 20 °C |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the reaction of phenol with propylene oxide. This reaction is an example of a base-catalyzed ring-opening of an epoxide, a variant of the Williamson ether synthesis. The reaction typically yields a mixture of two isomers: the primary product, 1-phenoxy-2-propanol, and the secondary product, 2-phenoxy-1-propanol. The regioselectivity of the reaction is influenced by the catalyst and reaction conditions.

Reaction Mechanism and Isomer Formation

The reaction proceeds via the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the propylene oxide ring. Under basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom (C1), leading to the formation of the primary isomer, 1-phenoxy-2-propanol. A smaller proportion of the reaction involves the attack at the more substituted carbon atom (C2), resulting in the formation of the secondary isomer, 2-phenoxy-1-propanol.

Detailed Experimental Protocols

Several patented methods detail the synthesis of this compound with high selectivity and purity. Below are representative experimental protocols derived from the literature.

Protocol 1: High-Selectivity Synthesis using an Organophosphorus Catalyst

This method, adapted from a patented process, describes a high-selectivity synthesis of propylene glycol phenyl ether with low residual phenol content.[2]

Materials:

-

Phenol

-

Propylene oxide

-

Triisopropylphosphine and triphenylphosphine mixed catalyst (1:1 mass ratio)

-

Nitrogen gas

-

5L pressure-resistant reaction kettle

-

Epoxy propane metering tank

Procedure:

-

Charge the 5L pressure-resistant reaction kettle with 1888 g of phenol and 12.64 g of the mixed triisopropylphosphine and triphenylphosphine catalyst.

-

Seal the reactor and replace the air with nitrogen three times.

-

Heat the reaction mixture to approximately 140 °C.

-

Introduce 1268 g of propylene oxide into the reactor over a period of about 2 hours while maintaining the temperature at 140 °C.

-

After the addition of propylene oxide is complete, continue the reaction for an additional 3 hours at 140 °C.

-

After the reaction period, cool the mixture and degas to obtain the crude propylene glycol phenyl ether.

Expected Outcome:

-

Crude propylene glycol phenyl ether with a phenol content of approximately 32 ppm and a purity of about 98.9% as determined by Gas Chromatography (GC).[2]

Protocol 2: Synthesis using an Alkali Catalyst

This protocol is a more traditional approach using an alkali catalyst.

Materials:

-

Phenol

-

Propylene oxide

-

Sodium hydroxide (catalyst)

-

Inert gas (e.g., Nitrogen)

-

Autoclave or pressure reactor

Procedure:

-

Charge the autoclave with phenol and a catalytic amount of sodium hydroxide.

-

Purge the reactor with an inert gas.

-

Heat the mixture to the desired reaction temperature, typically between 100-140 °C.

-

Introduce propylene oxide into the reactor at a controlled rate, maintaining the reaction pressure below a safe limit (e.g., < 1 MPa). The molar ratio of phenol to propylene oxide is typically around 1:0.85-0.95 to minimize the formation of dipropylene glycol phenyl ether.

-

After the addition of propylene oxide, allow the reaction to proceed for a set period (e.g., 1.5-3 hours) to ensure complete conversion.

-

Cool the reactor and transfer the crude product.

-

Purify the product by vacuum distillation to remove unreacted phenol and catalyst residues.

Expected Outcome:

-

A mixture of 1-phenoxy-2-propanol and 2-phenoxy-1-propanol with high purity (>98%).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the industrial synthesis of this compound.

Quantitative Data

The synthesis of this compound has been optimized to achieve high yields and purity. The following table summarizes quantitative data from various synthetic approaches.

Table 2: Summary of Quantitative Data for this compound Synthesis

| Catalyst | Molar Ratio (Phenol:PO) | Temperature (°C) | Time (h) | Purity (GC, %) | Phenol Content (ppm) | Reference |

| Triisopropylphosphine/ Triphenylphosphine | 1:1.0-1.1 | 140 | 5 | 98.9 | 32 | [2] |

| Triisopropylphosphine/ Triphenylphosphine | 1:1.0-1.1 | 110 | 7 | 98.4 | 66 | [2] |

| Alkali (e.g., NaOH, KOH) | 1:0.85-0.95 | 100-140 | 3-5 | >99 | <100 (after purification) | [3] |

Spectroscopic Data

The structural elucidation of this compound and its isomers is confirmed through various spectroscopic techniques.

Table 3: Key Spectroscopic Data for 1-Phenoxy-2-propanol

| Technique | Key Signals/Features | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, methylene protons, and the hydroxyl proton. | [4][5] |

| ¹³C NMR | Resonances for aromatic carbons, the methyl carbon, the methylene carbon, and the carbon bearing the hydroxyl group. | [4] |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (hydroxyl group), C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching. | [6] |

| Mass Spectrometry | Molecular ion peak (m/z = 152) and characteristic fragmentation patterns. | [4][6] |

Applications

This compound is a versatile compound with a wide range of applications, primarily leveraging its properties as a solvent and a coalescing agent.

-

Coatings and Inks: It is extensively used as a coalescing agent in water-based latex paints, where it facilitates the formation of a continuous film as the paint dries. It also serves as a solvent in inks for ballpoint and felt-tip pens.[7]

-

Cosmetics and Personal Care: Due to its antimicrobial properties, it is used as a preservative in a variety of cosmetic products, including lotions, creams, and soaps.[1]

-

Pharmaceuticals: In the pharmaceutical industry, this compound is utilized as a solvent and a preservative in some topical and injectable formulations.[1]

-

Dye Carrier: It acts as a carrier solvent for textile dyes, aiding in the uniform application of color to fabrics.[7]

-

Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.

Conclusion

This compound, a commercially significant glycol ether since the early 20th century, continues to be a vital component in numerous industrial and consumer products. Its synthesis, primarily through the base-catalyzed reaction of phenol and propylene oxide, has been refined to produce a high-purity mixture of 1-phenoxy-2-propanol and 2-phenoxy-1-propanol. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and application of this versatile compound. The absence of known interactions with specific biological signaling pathways underscores its primary role as a functional excipient and solvent rather than a bioactive molecule. Future research may explore novel catalytic systems for even more efficient and selective synthesis or investigate potential new applications for this established chemical.

References

- 1. 1-PHENOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]

- 2. CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents [patents.google.com]

- 3. CN101712600A - Method for preparing ethylene glycol phenyl ether, propylene glycol phenyl ether and butylene glycol phenyl ether - Google Patents [patents.google.com]

- 4. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenoxy-2-propanol(770-35-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. atamankimya.com [atamankimya.com]

Unlocking the Potential of 2-Phenoxypropanol: A Technical Guide for Researchers

An In-depth Exploration of Novel Research Avenues for a Versatile Glycol Ether

For Immediate Release

[City, State] – [Date] – 2-Phenoxypropanol, a glycol ether traditionally utilized as a solvent and preservative in cosmetics, coatings, and cleaning agents, is poised for significant advancements in the fields of medicinal chemistry, pharmacology, and material science. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research areas for this versatile compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols, and a review of potential biological activities, supported by visualizations of key signaling pathways.

Introduction: Beyond the Solvent

This compound (CAS No. 770-35-4), a colorless liquid with a faint floral odor, is primarily known for its excellent solvency and antimicrobial properties.[1] It is synthesized through the reaction of phenol with propylene oxide.[1] While its current applications are largely industrial, its chemical structure, possessing both a phenyl ring and a secondary alcohol, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide aims to illuminate the path for future research by identifying key areas of scientific inquiry.

Physicochemical and Toxicological Profile

A thorough understanding of this compound's fundamental properties is crucial for designing and interpreting experiments. The following tables summarize its key physicochemical characteristics and available toxicological data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| Boiling Point | 242.7 °C @ 760 mmHg | [4] |

| Density | 1.054 g/cm³ | [3] |

| Flash Point | 104.4 °C | [3][4] |

| Water Solubility | 1.10E+04 mg/L @ 25 °C | [4] |

| logP (o/w) | 1.510 (estimated) | [4] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2830 mg/kg | [3][5] |

| LD50 | Rabbit | Dermal | >2 g/kg | [3] |

| LC50 | Rat | Inhalation (4 hr) | > 5400 mg/cu m | [5] |

Potential Research Areas and Experimental Protocols

The true potential of this compound lies in its application as a chiral building block and a pharmacologically active molecule. Its derivatives have shown promise in various therapeutic areas.

Medicinal Chemistry: A Scaffold for Drug Discovery

The phenoxypropanolamine backbone is a well-established pharmacophore found in numerous β-blockers, such as betaxolol. This highlights the potential of this compound as a starting material for the synthesis of new cardiovascular, anti-inflammatory, and neuroprotective agents.

This protocol outlines a general two-step synthesis for N-substituted phenoxypropanolamine derivatives, which can be adapted for various research purposes.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Base: Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until it dissolves.

-

Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter to remove any solid byproducts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Amination of 1-phenoxy-2,3-epoxypropane

-

Reaction Setup: Dissolve the purified 1-phenoxy-2,3-epoxypropane (1 equivalent) in a suitable solvent like isopropanol.

-

Addition of Amine: Add the desired primary or secondary amine (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted 2-phenoxypropanolamine derivative.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-substituted 2-phenoxypropanolamine derivatives.

Pharmacology: Exploring Biological Activities

While this compound itself is primarily recognized for its antimicrobial properties, its structural analogs and derivatives of related phenolic compounds have demonstrated a range of pharmacological effects, suggesting promising avenues for investigation.

Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and MAPK.[6][7] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as COX-2. Research into the anti-inflammatory potential of this compound and its derivatives could lead to the development of novel therapeutics for inflammatory disorders.

Potential Signaling Pathway for Investigation: NF-κB

The NF-κB signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Diagram 2: Hypothesized Anti-inflammatory Mechanism

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

The established use of this compound as a preservative stems from its ability to inhibit the growth of bacteria and fungi.[1] The mechanism of action for phenolic compounds generally involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[8] Further research could focus on quantifying the antimicrobial efficacy of this compound against a broader range of pathogens and elucidating the precise molecular interactions with the cell membrane.

Table 3: Minimum Inhibitory Concentrations (MIC) of Structurally Related Phenolic Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amine CPD20 | S. pyogenes | 2.5 | [9] |

| 1,3-bis(aryloxy)propan-2-amine CPD20 | S. aureus | 2.5 | [9] |

| 1,3-bis(aryloxy)propan-2-amine CPD22 | S. pyogenes | 2.5 | [9] |

| Eugenol | S. aureus | 6.25 mM | [10] |

| Capsaicin | S. aureus | 12.5 mM | [10] |

Note: Data for this compound itself is limited; these values for related compounds suggest a promising area for quantitative analysis.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 3: Workflow for MIC Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Phenolic compounds have been investigated for their neuroprotective and cardiovascular benefits, often attributed to their antioxidant and anti-inflammatory properties.[6][11] Derivatives of this compound could potentially modulate pathways involved in oxidative stress and cellular damage, such as the MAPK signaling cascade. The MAPK pathway is activated by various cellular stressors and plays a crucial role in cell survival and apoptosis.[12][13] Investigating the effects of this compound derivatives on these pathways in relevant cell models could uncover novel therapeutic applications for neurodegenerative diseases and cardiovascular disorders.

Potential Signaling Pathway for Investigation: MAPK

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to extracellular stimuli and regulates a wide range of cellular processes. Oxidative stress can lead to the activation of specific MAPKs, such as p38 and JNK, which can in turn trigger apoptotic cell death.

Diagram 4: Potential Modulation of the MAPK Pathway

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound derivatives.

Future Directions and Conclusion

This compound presents a fertile ground for innovative research beyond its current industrial applications. The key areas for future investigation include:

-

Synthesis of Chiral Derivatives: As a chiral molecule, the synthesis and biological evaluation of enantiomerically pure derivatives of this compound could lead to compounds with enhanced potency and selectivity.

-

Elucidation of Specific Molecular Targets: Identifying the direct molecular targets of this compound and its derivatives is crucial for understanding their mechanisms of action and for rational drug design.

-

In Vivo Efficacy Studies: Promising in vitro findings should be translated into in vivo animal models to assess the therapeutic potential and safety of novel this compound-based compounds.

-

Formulation and Drug Delivery: Research into novel formulations could enhance the bioavailability and therapeutic efficacy of these compounds.

References

- 1. atamankimya.com [atamankimya.com]

- 2. 2-Phenoxy-1-propanol | C9H12O2 | CID 20129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:4169-04-4 | Chemsrc [chemsrc.com]

- 4. phenoxyisopropanol, 770-35-4 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential roles of p38 MAPK and ERK1/2 in angiopoietin-2-mediated rat pulmonary microvascular endothelial cell apoptosis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Phenoxypropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-phenoxypropanol. While specific experimental and computational studies on this compound are limited in publicly available literature, this document outlines a robust theoretical framework based on established methodologies for analogous molecules.[1][2][3] The protocols and data presented herein serve as a detailed template for researchers undertaking such computational investigations.

Introduction to this compound

This compound (C₉H₁₂O₂) is an aromatic ether with a chiral center, making it a molecule of interest in various chemical and pharmaceutical contexts.[4][5] Its structural flexibility, arising from the rotatable bonds in its side chain, suggests the existence of multiple stable conformers that can influence its macroscopic properties and biological activity. Quantum chemical calculations provide a powerful tool to explore the potential energy surface of this molecule and to predict its properties with a high degree of accuracy.

Computational Methodology

The following section details a recommended computational protocol for the quantum chemical analysis of this compound, drawing upon standard practices in the field for similar organic molecules.[1][2][3]

Conformational Analysis

A thorough conformational search is the foundational step. This can be achieved through a systematic scan of the dihedral angles defining the orientation of the phenoxy and propanol moieties. The key dihedral angles to consider are C-O-C-C and O-C-C-O.

Geometry Optimization and Vibrational Frequencies

All identified conformers should be subjected to full geometry optimization. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. A Pople-style basis set, such as 6-311G(d,p), is recommended to provide sufficient flexibility for an accurate description of the electronic structure.[1][2][3]

Following optimization, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the basis for predicting the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Further calculations can be performed on the optimized geometries to determine key electronic properties. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. Time-Dependent DFT (TD-DFT) can be employed to predict the UV-Visible absorption spectrum.[2][3]

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the proposed computational workflow. The values provided are illustrative and would need to be calculated for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.37 | ||

| O-C (propanol) | 1.43 | ||

| C-C (propanol) | 1.53 | ||

| C-O-C | 118.0 | ||

| O-C-C | 109.5 | ||

| C-O-C-C | 180.0 (anti) / 60.0 (gauche) | ||

| O-C-C-O | 180.0 (anti) / 60.0 (gauche) |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹)[5] | Assignment |

| O-H stretch | 3450 | ~3400 | Hydroxyl group |

| C-H stretch (aromatic) | 3050-3100 | Not specified | Phenyl ring C-H bonds |

| C-H stretch (aliphatic) | 2850-3000 | Not specified | Propanol side chain C-H bonds |

| C-O stretch (ether) | 1240 | Not specified | Aryl-alkyl ether linkage |

| C-O stretch (alcohol) | 1050 | Not specified | Primary alcohol |

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| First Excitation Energy (TD-DFT) | 4.8 eV (258 nm) |

Experimental Protocols for Validation

Computational results should ideally be validated against experimental data.

Spectroscopic Analysis

-

FTIR Spectroscopy : The calculated vibrational frequencies can be compared to an experimental FTIR spectrum. A sample of this compound can be analyzed as a neat liquid between KBr plates. The experimental spectrum would be expected to show characteristic peaks for the O-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretches, which can be correlated with the calculated frequencies.[5]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra can provide confirmation of the molecular structure. The calculated chemical shifts (using a method like GIAO) can be compared to the experimental values obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃).

X-ray Crystallography

If a single crystal of this compound can be grown, X-ray crystallography would provide the most definitive experimental data on the solid-state conformation, including precise bond lengths and angles, for comparison with the calculated geometry of the global minimum.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of a comprehensive quantum chemical study of this compound.

Caption: A flowchart of the quantum chemical analysis process.

Conformational Isomerism

This diagram illustrates the relationship between different possible conformers based on the rotation of key dihedral angles.

Caption: Relationship between potential energy minima conformers.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenoxypropanol as a Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-phenoxypropanol as a solvent in common organic reactions. While direct literature precedents for its use in specific named reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are limited, its physical and chemical properties—notably its high boiling point, low volatility, and ether functionality—suggest its suitability as a solvent for reactions requiring elevated temperatures. The following sections detail the solvent's properties, potential applications, and representative experimental protocols.

Properties of this compound

This compound, also known as propylene glycol phenyl ether, is a colorless liquid with a mild odor. Its key properties make it an attractive solvent for various applications in organic synthesis.

| Property | Value | Reference |

| CAS Number | 770-35-4 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Boiling Point | ~241-243 °C | [3][4] |

| Density | ~1.06 g/cm³ | [2] |

| Flash Point | ~120 °C | [5] |

| Solubility | Soluble in most organic solvents; limited solubility in water. | [6] |

Potential Applications in Organic Synthesis

Given its high boiling point and stability, this compound is a promising solvent for a range of organic transformations that require significant heat input. These include, but are not limited to:

-

Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which often benefit from higher temperatures to facilitate catalyst turnover and drive reactions to completion.

-

Ullmann Condensation: A copper-catalyzed reaction that traditionally requires high-boiling polar aprotic solvents.[7]

-

Nucleophilic Aromatic Substitution (SNAAr) Reactions: Where elevated temperatures can overcome the activation energy barrier for the substitution on electron-deficient aromatic rings.

The ether functional group in this compound can also aid in the solubilization of organometallic intermediates, a beneficial characteristic in many catalytic cycles.

Experimental Protocols (Representative)

The following protocols are representative and have been adapted from established procedures in other high-boiling point solvents. Researchers should perform initial small-scale trials to optimize reaction conditions when using this compound for the first time.

3.1. Suzuki-Miyaura Cross-Coupling Reaction (Hypothetical Protocol)

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The use of a high-boiling point solvent like this compound can be advantageous for less reactive aryl chlorides.

Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

Materials:

-

Aryl halide (Ar¹-X)

-

Arylboronic acid (Ar²-B(OH)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

This compound (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the palladium catalyst (0.02-0.05 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous this compound (5 mL) via syringe.

-

Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Data (for illustrative purposes):

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 130 | 12 | 92 |

| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 150 | 24 | 85 |

3.2. Heck Reaction (Adapted from PEG Protocol)

The Heck reaction couples an unsaturated halide with an alkene. Polyethylene glycol (PEG), a related polyether, has been shown to be an effective solvent for this transformation.[8][9] This protocol is adapted for this compound.

Reaction Scheme: Ar-X + R-CH=CH₂ --(Pd catalyst, Base)--> Ar-CH=CH-R

Materials:

-

Aryl halide (Ar-X)

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

This compound

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and base (1.5 mmol).

-

Add the palladium catalyst (0.03 mmol).

-

Add this compound (3 mL).

-

Seal the tube and heat to 100-120 °C with stirring for 8-16 hours.

-

Cool the reaction to room temperature.

-

Dilute with diethyl ether and cool to 0 °C to potentially precipitate any catalyst complexes.

-